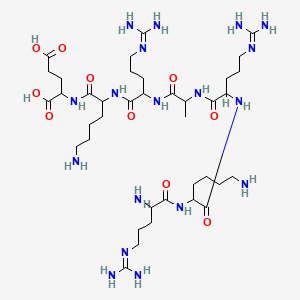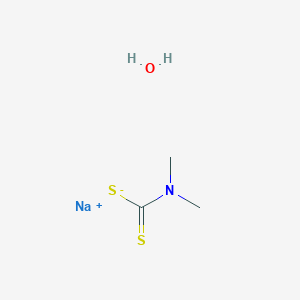![molecular formula C13H11N3O B7803267 2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7803267.png)
2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one is a heterocyclic compound known for its chemiluminescent properties. It is often used as a Cypridina luciferin analogue, which is a compound that emits light when it reacts with certain chemicals. This property makes it valuable in various scientific applications, particularly in biochemistry and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrazine with phenylacetic acid derivatives under specific conditions to form the desired imidazo[1,2-a]pyrazinone structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the heterocyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Substitution: It can undergo substitution reactions where different substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution can introduce different functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one has several scientific research applications:
Mecanismo De Acción
The chemiluminescent mechanism of 2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one involves the generation of light through a chemical reaction. When it reacts with superoxide or singlet oxygen, the compound undergoes an electronic transition that releases energy in the form of visible light. This process is often mediated by the formation of an excited state intermediate, which then decays to the ground state, emitting light in the process .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-one: Another Cypridina luciferin analogue with similar chemiluminescent properties.
2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3-one: Known for its enhanced luminescence compared to the parent compound.
Uniqueness
2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one is unique due to its specific structural features that allow for efficient chemiluminescence. Its phenyl group contributes to its stability and reactivity, making it a valuable tool in various scientific applications .
Propiedades
IUPAC Name |
2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQHFNUMLIRXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)
![[amino(1,2,4-triazol-1-yl)methylidene]azanium;chloride](/img/structure/B7803258.png)

